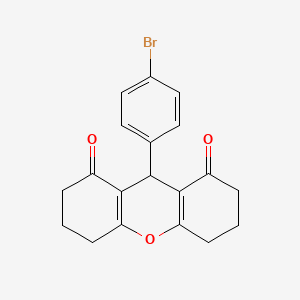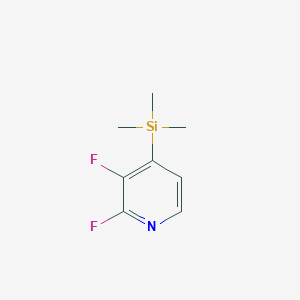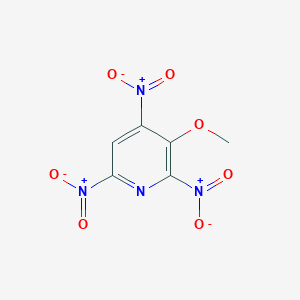
1-(Butyltellanyl)-1-iodooct-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Butyltellanyl)-1-iodooct-1-ene is an organotellurium compound characterized by the presence of both tellurium and iodine atoms within its molecular structure
Preparation Methods
The synthesis of 1-(Butyltellanyl)-1-iodooct-1-ene typically involves the reaction of oct-1-yne with butyltellurium trichloride, followed by iodination. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction. The process can be summarized as follows:
Reaction of Oct-1-yne with Butyltellurium Trichloride: This step involves the formation of a tellurium-carbon bond.
Iodination: The intermediate product is then treated with iodine to introduce the iodine atom into the molecule.
Chemical Reactions Analysis
1-(Butyltellanyl)-1-iodooct-1-ene undergoes various types of chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced to form tellurium-containing anions using reducing agents like sodium borohydride.
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(Butyltellanyl)-1-iodooct-1-ene has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organotellurium compounds.
Materials Science: The compound’s unique properties make it useful in the development of novel materials with specific electronic or optical characteristics.
Biological Studies: Research is ongoing to explore its potential biological activities, including its interactions with biomolecules.
Mechanism of Action
The mechanism by which 1-(Butyltellanyl)-1-iodooct-1-ene exerts its effects is primarily through its ability to form stable bonds with other atoms and molecules. The tellurium atom can participate in various chemical reactions, acting as a nucleophile or electrophile depending on the reaction conditions. The molecular targets and pathways involved in its action are still under investigation, but its reactivity is largely attributed to the presence of the tellurium and iodine atoms.
Comparison with Similar Compounds
1-(Butyltellanyl)-1-iodooct-1-ene can be compared with other organotellurium compounds, such as:
1-(Butyltellanyl)-1-chlorooct-1-ene: Similar in structure but with a chlorine atom instead of iodine.
1-(Butyltellanyl)-1-bromooct-1-ene: Contains a bromine atom instead of iodine.
1-(Butyltellanyl)-1-fluorooct-1-ene: Contains a fluorine atom instead of iodine.
Properties
CAS No. |
851763-58-1 |
|---|---|
Molecular Formula |
C12H23ITe |
Molecular Weight |
421.8 g/mol |
IUPAC Name |
1-butyltellanyl-1-iodooct-1-ene |
InChI |
InChI=1S/C12H23ITe/c1-3-5-7-8-9-10-12(13)14-11-6-4-2/h10H,3-9,11H2,1-2H3 |
InChI Key |
GYJZQHZKKAHAIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=C([Te]CCCC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-Fluorophenyl)methyl]-4-(piperazin-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B14199757.png)



![3,6-Dichloro-4-{4-[2-(2-methylphenoxy)ethyl]piperazin-1-yl}pyridazine](/img/structure/B14199790.png)
![(2E)-2-[(2,6-Dimethylphenyl)imino]acenaphthylen-1(2H)-one](/img/structure/B14199797.png)
![(2S)-2-{[(Quinolin-3-yl)methoxy]carbonyl}pyrrolidine-1-carboxylate](/img/structure/B14199810.png)


![(4-Phenylpiperidin-1-yl){1-[(pyridin-4-yl)methyl]piperidin-4-yl}methanone](/img/structure/B14199833.png)
![3-(2-Ethoxyethyl)-7-(prop-2-EN-1-YL)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B14199848.png)
![3-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)imidazolidine-2,4-dione](/img/structure/B14199856.png)
![4-{5-[2-(Thiophen-2-yl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B14199857.png)
